
Lithium phenoxymethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium phenoxymethanide is an organolithium compound with the molecular formula C7H7LiO It is a derivative of phenoxymethane, where the hydrogen atom of the methylene group is replaced by a lithium atom
准备方法
Synthetic Routes and Reaction Conditions: Lithium phenoxymethanide can be synthesized through the reaction of phenoxymethane with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of lithium reagents and controlled reaction conditions to produce the compound in a pure form. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction process.
化学反应分析
Types of Reactions: Lithium phenoxymethanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides or sulfonates as substrates, with the reaction occurring in aprotic solvents like THF or diethyl ether.
Addition Reactions: Commonly involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the exothermic nature of the reaction.
Deprotonation: Involves weak acids such as alcohols or amines, with the reaction occurring in the presence of a base like LDA.
Major Products Formed:
Nucleophilic Substitution: Produces substituted phenoxymethane derivatives.
Addition Reactions: Produces alcohols or other carbonyl derivatives.
Deprotonation: Produces lithium salts of the deprotonated acids.
科学研究应用
Lithium phenoxymethanide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Studied for its potential use as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of lithium phenoxymethanide involves its role as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
相似化合物的比较
Lithium Methanide (CH3Li): Similar in structure but lacks the phenoxy group, making it less reactive in certain contexts.
Lithium Phenoxide (C6H5OLi): Contains a phenoxy group but lacks the methylene group, leading to different reactivity patterns.
Lithium Phenylmethanide (C6H5CH2Li): Similar structure but with a phenyl group instead of a phenoxy group, affecting its nucleophilicity and stability.
Uniqueness: Lithium phenoxymethanide is unique due to the presence of both the phenoxy and methylene groups, which confer distinct reactivity and stability compared to other lithium organometallic compounds. This makes it a valuable reagent in specific synthetic applications where both nucleophilicity and stability are required.
属性
CAS 编号 |
83693-58-7 |
|---|---|
分子式 |
C7H7LiO |
分子量 |
114.1 g/mol |
IUPAC 名称 |
lithium;methanidyloxybenzene |
InChI |
InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI 键 |
AKTGZNILHIYHAY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


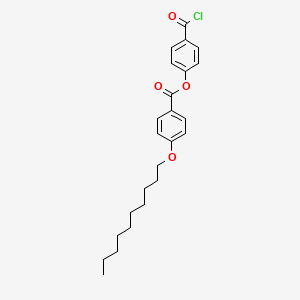
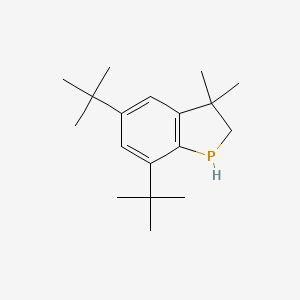
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
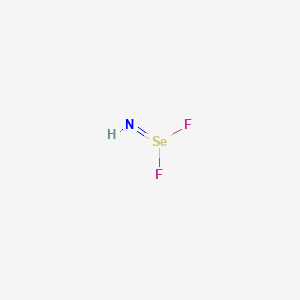
silane](/img/structure/B14427335.png)
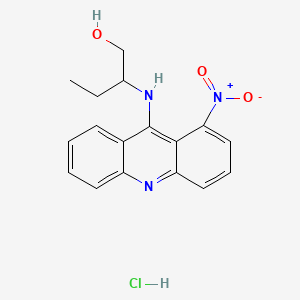
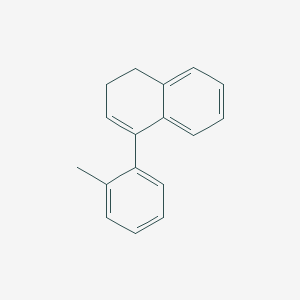
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
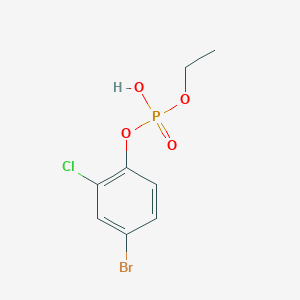
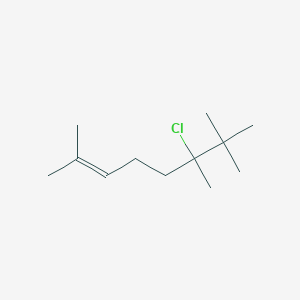
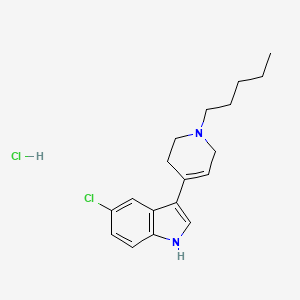
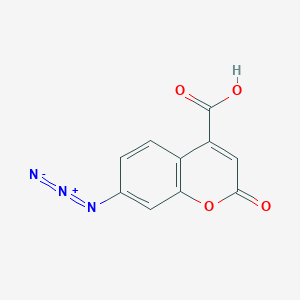
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
